2,3,3,4,4,5,5-Heptafluorooxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,4,4,5,5-Heptafluorooxolane-2-carboxamide is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to an oxolane ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5,5-Heptafluorooxolane-2-carboxamide typically involves the fluorination of oxolane derivatives. One common method includes the reaction of oxolane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,4,4,5,5-Heptafluorooxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Requires the presence of a suitable nucleophile and may be facilitated by a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,3,4,4,5,5-Heptafluorooxolane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in the development of pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,3,3,4,4,5,5-Heptafluorooxolane-2-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,3,4,4,5,5-Heptafluoro-1-pentene
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Uniqueness
2,3,3,4,4,5,5-Heptafluorooxolane-2-carboxamide stands out due to its unique combination of high fluorine content and oxolane ring structure. This gives it superior thermal stability and resistance to chemical degradation compared to other similar compounds.
Eigenschaften
CAS-Nummer |
65578-60-1 |
---|---|
Molekularformel |
C5H2F7NO2 |
Molekulargewicht |
241.06 g/mol |
IUPAC-Name |
2,3,3,4,4,5,5-heptafluorooxolane-2-carboxamide |
InChI |
InChI=1S/C5H2F7NO2/c6-2(1(13)14)3(7,8)4(9,10)5(11,12)15-2/h(H2,13,14) |
InChI-Schlüssel |
YYUZRIHYKSVDRW-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C1(C(C(C(O1)(F)F)(F)F)(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.